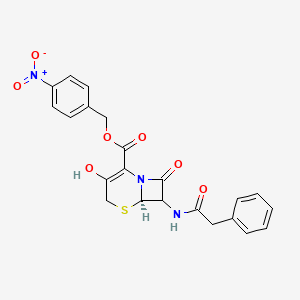
p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate: is a complex organic compound with the molecular formula C22H19N3O7S and a molecular weight of 469.47 g/mol . This compound is a derivative of cephalosporin, a class of β-lactam antibiotics, and is characterized by its unique structure, which includes a nitrobenzyl group, a phenylacetamino group, and a cephem core .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with 7-amino-3-cephem-4-carboxylic acid as the core structure.
Acylation: The amino group at the 7-position is acylated with phenylacetic acid to form 7-phenylacetamino-3-cephem-4-carboxylic acid.
Hydroxylation: The 3-position is hydroxylated to introduce the hydroxy group.
Esterification: The carboxyl group at the 4-position is esterified with p-nitrobenzyl alcohol to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 3-position can be oxidized to a ketone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate has several applications in scientific research :
Chemistry: Used as a precursor in the synthesis of novel cephalosporin derivatives.
Biology: Studied for its antibacterial properties and potential use in combating resistant bacterial strains.
Medicine: Investigated for its potential as a therapeutic agent in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate involves the inhibition of bacterial cell wall synthesis . The compound targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacterial cell .
Comparación Con Compuestos Similares
Similar Compounds
Cefotaxime: Another cephalosporin antibiotic with a similar core structure but different side chains.
Ceftriaxone: A cephalosporin with a longer half-life and different pharmacokinetic properties.
Cefuroxime: A cephalosporin with a different spectrum of activity.
Uniqueness
p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activity. The presence of the p-nitrobenzyl group enhances its stability and allows for targeted modifications to improve its efficacy and spectrum of activity .
Propiedades
Fórmula molecular |
C22H19N3O7S |
|---|---|
Peso molecular |
469.5 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl (6R)-3-hydroxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H19N3O7S/c26-16-12-33-21-18(23-17(27)10-13-4-2-1-3-5-13)20(28)24(21)19(16)22(29)32-11-14-6-8-15(9-7-14)25(30)31/h1-9,18,21,26H,10-12H2,(H,23,27)/t18?,21-/m1/s1 |
Clave InChI |
AJAYYHYWTPEASL-BDPMCISCSA-N |
SMILES isomérico |
C1C(=C(N2[C@H](S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])O |
SMILES canónico |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-oxo-5,6,7,8-tetrahydro-1H-cyclohepta[b]pyrrole-3-carboxylic acid](/img/structure/B8625682.png)


![1-Azabicyclo[2.2.2]octan-3-yl carbonochloridate](/img/structure/B8625707.png)
![2-[(3-methoxy-4-ethoxyphenyl)methylene]-6-hydroxy-3(2H)-benzofuranone](/img/structure/B8625708.png)

![Ethyl 3-[6-(2-fluorophenyl)pyridin-3-yl]propanoate](/img/structure/B8625724.png)
![(+/-)-1-[5-Aminomethyl-thiophen-2-yl]-ethanol](/img/structure/B8625728.png)
